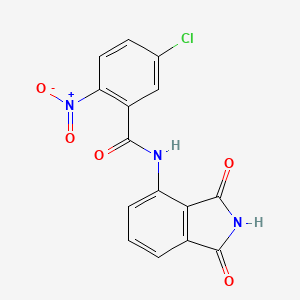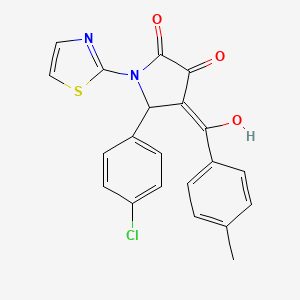
methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate (MNBPT) is an organic compound consisting of a nitrobenzamide group attached to a thiophene ring. It is a member of the class of compounds known as nitrobenzamides, which are characterized by their ability to undergo a variety of chemical transformations. MNBPT has been studied extensively in the laboratory and has been found to possess a wide range of biological activities.
Mecanismo De Acción
Target of Action
Similar compounds, such as benzimidazole derivatives, have been reported to interact with various biological targets, including enzymes like 5-lipoxygenase . These targets play crucial roles in various biological processes, including inflammation and allergic responses .
Mode of Action
It can be inferred from related compounds that it might interact with its targets in a way that modulates their activity, leading to changes in the biological processes they are involved in .
Biochemical Pathways
Based on the reported targets of similar compounds, it can be inferred that it might affect pathways related to inflammation and allergic responses .
Result of Action
Based on the reported effects of similar compounds, it can be inferred that it might have potential anti-inflammatory and anti-allergic effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate has been found to possess a wide range of biological activities and has been used in the laboratory to study the effects of various treatments. The major advantages of using methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate for laboratory experiments are its versatility, low cost, and ease of synthesis. However, there are some limitations associated with using methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate for laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain experiments. In addition, methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate has a relatively short half-life and can be easily degraded by light, heat, and oxygen.
Direcciones Futuras
The potential applications of methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate are vast, and there are many possible future directions for research. One area of research that could be explored is the use of methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate in combination with other compounds to create novel therapeutics for the treatment of various diseases. In addition, further research could be conducted to explore the use of methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate in the development of new drug delivery systems. Additionally, methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate could be explored as a potential agent for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. Finally, methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate could be explored as a potential agent for the treatment of cancer.
Métodos De Síntesis
Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate can be synthesized by a variety of methods. The most common method involves the reaction of 4-nitrobenzaldehyde and thiophene-2-carboxylic acid. This reaction is typically carried out in a solvent such as ethanol or methanol, at temperatures ranging from room temperature to reflux. The reaction is typically complete within two to three hours. Other methods of synthesis include the use of a Grignard reagent, the reaction of 4-nitrobenzyl bromide and thiophene-2-carboxylic acid, and the reaction of 4-nitrobenzyl chloride and thiophene-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate has been studied extensively in the laboratory and has been found to possess a wide range of biological activities. It has been shown to possess antifungal, antiviral, and anti-inflammatory properties. It has also been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. In addition, methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate has been found to possess anti-cancer properties and has been used in the laboratory to study the effects of various cancer treatments.
Propiedades
IUPAC Name |
methyl 3-[(4-nitrobenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c1-26-19(23)17-15(11-16(27-17)12-5-3-2-4-6-12)20-18(22)13-7-9-14(10-8-13)21(24)25/h2-11H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLNMGOAGQEQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524296.png)
![3-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524308.png)

![10-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6524313.png)


![4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524322.png)
![N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6524325.png)
![6-(3,4-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524332.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6524336.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B6524377.png)